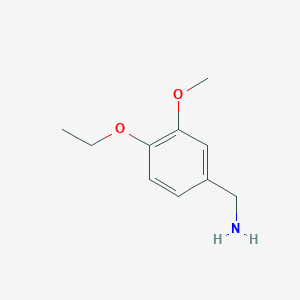

(4-Ethoxy-3-methoxyphenyl)methanamine

Beschreibung

(4-Ethoxy-3-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 193.23 g/mol. Its structure features a methanamine group (-CH₂NH₂) attached to a benzene ring substituted with a 4-ethoxy (-OCH₂CH₃) and a 3-methoxy (-OCH₃) group. The compound is available in free base and hydrochloride salt forms, with the hydrochloride variant (CAS 854184-85-3) being commonly used in synthetic chemistry due to enhanced stability .

Eigenschaften

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUGJOISPLJRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427976 | |

| Record name | 1-(4-Ethoxy-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93489-14-6 | |

| Record name | 1-(4-Ethoxy-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Overview

The synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine generally follows reductive amination routes starting from 4-ethoxy-3-methoxybenzaldehyde or related precursors. The key steps involve:

- Formation of an imine or oxime intermediate from the aldehyde.

- Reduction of the imine/oxime to the corresponding amine.

- Isolation and purification of the amine or its hydrochloride salt.

Industrial methods optimize these steps for yield, purity, and scalability.

Synthetic Routes and Reaction Conditions

Reductive Amination of 4-Ethoxy-3-methoxybenzaldehyde

A common laboratory and industrial approach involves reacting 4-ethoxy-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reduction is typically facilitated by mild reducing agents such as sodium cyanoborohydride or stronger agents like lithium aluminum hydride, depending on the desired selectivity and scale.

- Reaction conditions: Usually conducted in methanol or other polar solvents at ambient to moderate temperatures.

- Catalysts: Sometimes acid catalysts or transition metal catalysts (e.g., Pd/C) are employed to enhance reduction efficiency.

- Purification: Crystallization or chromatographic techniques are used to isolate the pure amine.

Reduction of Oxime Intermediates

An alternative method involves preparing the oxime derivative of the substituted benzaldehyde, followed by catalytic hydrogenation to the amine.

- Example: The reduction of 4-hydroxy-3-methoxybenzene formoxime using Pd/C catalyst in methanol with ammonium formate as a reductant under mild conditions (20-30 °C, normal pressure) yields the corresponding benzylamine hydrochloride with high purity and yield.

Though this example is for the hydroxy analogue, similar methodology applies to the ethoxy-methoxy substituted compound with appropriate modifications.

Industrial Production Considerations

Industrial synthesis focuses on:

- Scalability: Using continuous flow reactors or batch reactors optimized for temperature, pressure, and catalyst loading.

- Yield and Purity: Achieving >90% yield and >99% purity through controlled reaction parameters and efficient purification.

- Safety and Environmental Impact: Employing safer reductants and solvents, minimizing hazardous by-products.

Detailed Research Findings and Data

Example Preparation Protocol (Adapted from Related Benzylamine Synthesis)

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-ethoxy-3-methoxybenzaldehyde |

| Amine source | Ammonia or ammonium salts |

| Reducing agent | Sodium cyanoborohydride or Pd/C + ammonium formate |

| Solvent | Methanol or ethanol |

| Catalyst | Pd/C (5-10 wt%) |

| Temperature | 20-30 °C |

| Reaction time | 2-3 hours |

| Molar ratio (aldehyde:reductant) | 1:1.5-3.0 |

| Product isolation | Acidification with HCl, crystallization |

| Yield | >90% |

| Purity (HPLC) | >99% |

| Melting point (hydrochloride salt) | ~219-220 °C (for related analogues) |

Notes on Reaction Mechanism

- The aldehyde reacts with ammonia to form an imine intermediate.

- The imine is reduced to the primary amine by the reducing agent.

- Acidification with hydrochloric acid converts the free amine to its hydrochloride salt, facilitating crystallization and purification.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium cyanoborohydride | Mild, selective for imine reduction | Toxicity concerns, slower reaction |

| Lithium aluminum hydride | Strong reducing agent, fast | Highly reactive, requires careful handling |

| Pd/C + ammonium formate | Catalytic, mild conditions | Requires catalyst recovery, hydrogen source |

Summary Table of Preparation Methods

| Method | Starting Material | Reducing Agent/Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | 4-ethoxy-3-methoxybenzaldehyde | Sodium cyanoborohydride | Methanol, RT, 2-4 h | 85-90 | >98 | Common lab method |

| Oxime reduction | 4-ethoxy-3-methoxybenzaldehyde oxime | Pd/C + ammonium formate | Methanol, 20-30 °C, 2-3 h | >90 | >99 | Industrially scalable |

| LiAlH4 reduction | 4-ethoxy-3-methoxybenzaldehyde | LiAlH4 | Ether solvent, 0-25 °C | 80-90 | >98 | Requires careful handling |

Analyse Chemischer Reaktionen

Types of Reactions: (4-Ethoxy-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-3-methoxyphenyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring may enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The table below compares (4-Ethoxy-3-methoxyphenyl)methanamine with analogous substituted phenylmethanamines:

Key Observations :

- Substituent Effects : The 4-ethoxy-3-methoxy substitution in the target compound balances lipophilicity and electron-donating capacity, contrasting with the polar 2,4,6-trimethoxyphenyl derivative or the bioactive hydroxy-methoxy analogue .

- Hydrochloride Salts : Many methanamine derivatives, including the target compound, are stabilized as hydrochloride salts for synthetic workflows .

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., acetonitrile or DMF) compared to alkyl-substituted analogues like [3-(4-Methylphenyl)phenyl]methanamine .

- Stability : The target compound’s ethoxy group may confer resistance to oxidative degradation compared to hydroxy-substituted derivatives, as seen in lignin model systems .

Reactivity and Stability

- Chemical Reactivity : Methanamines with electron-rich aromatic rings (e.g., 4-ethoxy-3-methoxyphenyl) are prone to electrophilic substitution reactions. For example, the trimethoxyphenyl derivative undergoes nitration or halogenation at the para position .

- Stability in Biological Systems : Fluorinated or chlorinated analogues (e.g., (4-Fluoro-3-isopropylphenyl)methanamine) exhibit prolonged half-lives in metabolic studies due to reduced cytochrome P450-mediated oxidation .

Biologische Aktivität

(4-Ethoxy-3-methoxyphenyl)methanamine, a compound with the molecular formula CHN, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both ethoxy and methoxy groups. These functional groups are believed to enhance the compound's lipophilicity, potentially affecting its interactions with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of ethoxy and methoxy groups may enhance binding affinity, influencing various biochemical pathways:

- Enzyme Interaction : The compound may modulate enzyme activity, which could lead to alterations in metabolic processes.

- Receptor Binding : Potential interactions with neurotransmitter receptors suggest a role in influencing neurotransmitter systems, although specific receptor targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have anticancer effects. For instance, it has been noted that compounds with similar structures often show promising results in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some studies suggesting potential therapeutic benefits.

- Neurotransmitter Modulation : There is evidence to suggest that this compound may influence neurotransmitter systems, which could have implications for neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. The dual substitution pattern on the phenyl ring (with both ethoxy and methoxy groups) appears to confer unique chemical properties compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and methoxy substitutions | Potential anticancer and anti-inflammatory activities |

| 3,4-Dimethoxyphenethylamine | Two methoxy groups | Antidepressant effects |

| 4-Methoxyphenethylamine | Single methoxy group | Moderate neuroactivity |

This table illustrates how variations in substitution can lead to different biological activities.

Case Studies

- Antiplasmodial Activity : A study focused on the antiplasmodial properties of structurally related compounds revealed that certain derivatives exhibited high selectivity against Plasmodium falciparum, suggesting potential for developing new antimalarial drugs .

- Anticancer Studies : Research involving various synthesized derivatives demonstrated significant anti-proliferative effects on MCF-7 breast cancer cells. Compounds were shown to induce apoptosis and cell cycle arrest at specific phases, indicating a mechanism by which they could inhibit tumor growth .

- Binding Affinity Studies : Binding free energy calculations indicate that this compound has a more negative binding free energy compared to established drugs like tamoxifen, suggesting it may be a potent candidate for further investigation in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Ethoxy-3-methoxyphenyl)methanamine, and how are intermediates purified?

Answer:

- Synthetic Routes :

- Reductive Amination : React 4-ethoxy-3-methoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours). Monitor progress via TLC .

- Nucleophilic Substitution : Use 4-ethoxy-3-methoxybenzyl chloride with ammonia in a sealed vessel at elevated temperatures (100–120°C, 8–12 hours) .

- Purification :

- Liquid-Liquid Extraction : Separate the amine product using dichloromethane and aqueous HCl (1M).

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) to isolate the compound.

- Analytical Confirmation : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DMSO-d₆ solvent) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) :

- Storage :

- Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent oxidation .

- Spill Management :

- Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be studied?

Answer:

- Model Systems : Use fungal laccases (e.g., Coriolus versicolor) with redox mediators (1-hydroxybenzotriazole) to simulate ligninolytic degradation. Monitor products via LC-MS .

- Key Metabolites : Identify glycerol-γ-formyl ester derivatives (e.g., 1-(4-ethoxy-3-methoxyphenyl)glycerol-γ-formyl ester) as breakdown products .

- Kinetic Analysis : Measure reaction rates under varying pH (4–6) and temperature (25–40°C) to optimize degradation efficiency .

Q. How do structural modifications of this compound affect its biological activity?

Answer:

- SAR Strategies :

- Substituent Variation : Replace ethoxy with fluorine (increases metabolic stability) or chlorine (enhances lipophilicity) .

- Amine Functionalization : Convert primary amine to tertiary via reductive alkylation (e.g., using formaldehyde/NaBH₄) to alter receptor binding .

- Assays :

- Receptor Binding : Radiolabeled ligand displacement assays (e.g., serotonin 5-HT₂A receptors) .

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., monoamine oxidase assays) .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Answer:

- Controlled Stability Studies :

- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 1–7, 37°C) and quantify degradation via HPLC at 0, 24, and 48 hours .

- Structural Elucidation : Isolate degradation products (e.g., quinone methides) using preparative TLC and characterize via HRMS/NMR .

- Computational Modeling : Use DFT calculations to predict protonation states and reactive intermediates .

Q. What methodologies are suitable for studying its interaction with neurotransmitter systems?

Answer:

- In Vitro Models :

- Radioligand Binding : Use [³H]ketanserin for 5-HT₂A receptor affinity assays in rat cortical membranes .

- Calcium Imaging : Transfect HEK293 cells with GPCRs (e.g., TAAR1) and monitor intracellular Ca²⁺ flux .

- In Vivo Studies :

- Microdialysis in rodent brains to measure dopamine/serotonin release post-administration .

Q. How can its thermal stability be optimized for high-temperature applications?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C) under N₂ atmosphere .

- Stabilization Strategies :

- Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

- Encapsulate in cyclodextrin complexes to enhance thermal resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.